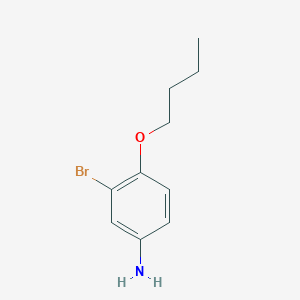

3-Bromo-4-butoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

3-bromo-4-butoxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 |

InChI Key |

VSDTZGIORDWHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Butoxyaniline

Strategic Approaches to Aryl Halogenation

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of 3-bromo-4-butoxyaniline. The directing effects of the existing substituents on the aniline (B41778) precursor heavily influence the regioselectivity of this electrophilic aromatic substitution.

Regioselective Bromination of Butoxyaniline Precursors

A common strategy involves the direct bromination of 4-butoxyaniline (B1265475). The butoxy group is an ortho, para-directing activator. Since the para position is already occupied by the amino group, the incoming electrophile (bromine) is directed to the ortho position. However, the strong activating nature of the amino group can lead to multiple brominations and other side reactions. To control the reaction and achieve mono-bromination, specific reagents and conditions are necessary.

Classical bromination methods often use elemental bromine in a suitable solvent like acetic acid. sci-hub.se However, these methods can be harsh and lack high regioselectivity. wku.edu Milder brominating agents such as N-bromosuccinimide (NBS) are often preferred to minimize over-bromination and improve the yield of the desired this compound. The reaction is typically carried out under controlled temperature conditions to further enhance selectivity.

| Reagent | Conditions | Outcome |

| Br₂/Acetic Acid | Room Temperature | Potential for over-bromination |

| N-Bromosuccinimide (NBS) | Controlled Temperature | Higher regioselectivity for mono-bromination |

Directed Ortho-Metalation Strategies for Bromine Introduction

Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for the introduction of a bromine atom. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom with high precision. wikipedia.org

In the context of synthesizing this compound, a suitable precursor would possess a potent DMG. For instance, the amino group can be protected as a carbamate, which can act as an effective DMG. nih.gov The butoxy group itself can also serve as a directing group, although it is generally weaker than a protected amine. nih.gov The choice of the organolithium reagent, typically n-butyllithium or sec-butyllithium, and the reaction temperature are critical for the success of this method. baranlab.org

Alkylation Reactions for Butoxy Group Installation

The introduction of the butoxy group is another key transformation in the synthesis of this compound. This is typically achieved through the alkylation of a corresponding phenol (B47542) derivative.

Williamson Ether Synthesis in Aromatic Systems

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comkhanacademy.org In the synthesis of this compound, this reaction involves the deprotonation of a 3-bromo-4-aminophenol precursor with a base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with a butyl halide, typically 1-bromobutane (B133212) or 1-iodobutane, to form the desired ether linkage. wvu.edu

The choice of base is important; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenolic hydroxyl group. libretexts.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. researchgate.net

| Base | Alkylating Agent | Solvent |

| Sodium Hydride (NaH) | 1-Bromobutane | Dimethylformamide (DMF) |

| Potassium Carbonate (K₂CO₃) | 1-Iodobutane | Acetone |

Alternative Alkoxylation Techniques for Bromoaminophenols

Besides the classical Williamson ether synthesis, other alkoxylation methods can be employed. One such method involves the use of phase-transfer catalysts. These catalysts facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent, allowing the reaction to proceed under milder conditions.

Another approach is the Mitsunobu reaction, which allows for the conversion of the phenolic hydroxyl group to the butoxy group under neutral conditions. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with butanol. While effective, the stoichiometry and purification of the byproducts can be a drawback of this method.

More recently, methods utilizing Triton B as a base under solvent-free conditions have been developed for the alkoxylation of activated aryl halides, which could potentially be adapted for the synthesis of this compound from a 3-bromo-4-fluoroaniline (B1273062) precursor. researchgate.net

Convergent and Divergent Synthesis Pathways

The synthesis of this compound can be approached through both convergent and divergent strategies.

Multistep Reaction Sequences for Targeted Synthesis

The targeted synthesis of this compound can be achieved through several strategic multistep pathways, often commencing from readily available precursors. A common and logical approach involves the functionalization of a substituted benzene (B151609) ring, carefully sequencing the introduction of the amino (or a precursor nitro group), butoxy, and bromo substituents.

One of the most viable synthetic strategies is analogous to the industrial preparation of similar compounds like 3-bromo-4-methoxyaniline (B105698). google.com This pathway can be adapted for this compound and typically involves three key transformations: etherification, bromination, and nitro group reduction.

A plausible synthetic route can be outlined as follows:

Etherification: The synthesis can begin with a precursor such as 4-nitrophenol (B140041). The phenolic hydroxyl group is converted to a butoxy ether via a Williamson ether synthesis. This reaction involves treating 4-nitrophenol with a butylating agent like 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent. rsc.org

Bromination: The resulting 1-butoxy-4-nitrobenzene (B1195281) is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The nitro group and the butoxy group direct the incoming electrophile. The strongly activating, ortho-para directing butoxy group will dominate, placing the bromine at the position ortho to it (and meta to the deactivating nitro group). Reagents like N-Bromosuccinimide (NBS) in an acidic medium are effective for this step. google.com

Reduction: The final step is the reduction of the nitro group on the 3-bromo-1-butoxy-4-nitrobenzene intermediate to an amine. This transformation is commonly achieved using reducing agents like sodium sulfide (B99878) (Na₂S) in an aqueous solution or through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). google.com

An alternative sequence might start with 4-aminophenol. The amino group is first protected, typically by acetylation with acetic anhydride (B1165640) to form 4-acetamidophenol. This is followed by etherification to yield N-(4-butoxyphenyl)acetamide. rsc.org The acetamido group then directs the subsequent bromination to the ortho position. orgsyn.org The final step involves the hydrolysis of the acetamido group under acidic or basic conditions to reveal the desired this compound. orgsyn.org

| Step | Reaction | Typical Reagents | Starting Material Example | Intermediate/Product |

|---|---|---|---|---|

| 1 | Etherification (Butylation) | 1-Bromobutane, K₂CO₃ | 4-Acetamidophenol | N-(4-butoxyphenyl)acetamide |

| 2 | Bromination | Bromine in Acetic Acid or NBS | N-(4-butoxyphenyl)acetamide | N-(3-Bromo-4-butoxyphenyl)acetamide |

| 3 | Deprotection (Hydrolysis) | HCl in Ethanol | N-(3-Bromo-4-butoxyphenyl)acetamide | This compound |

| Alternative Route | ||||

| 1 | Bromination | N-Bromosuccinimide (NBS), Acetic Acid | p-Fluoronitrobenzene (analogous) | 3-Bromo-4-fluoronitrobenzene |

| 2 | Etherification | Sodium butoxide | 3-Bromo-4-fluoronitrobenzene | 3-Bromo-1-butoxy-4-nitrobenzene |

| 3 | Reduction | Sodium Sulfide (Na₂S) | 3-Bromo-1-butoxy-4-nitrobenzene | This compound |

Development of Efficient and Scalable Synthetic Routes

For any commercially relevant chemical, the development of efficient and scalable synthetic routes is paramount. The focus is on maximizing yield, minimizing cost, ensuring safety, and simplifying purification processes. For this compound, this involves careful selection of starting materials and optimizing the reaction sequence.

The choice of when to introduce the bromine atom is a critical consideration for scalability. Performing bromination on an electron-rich ring, such as an aniline or phenol derivative, is typically facile. However, it can sometimes lead to over-bromination or other side products. Brominating a deactivated ring, such as a nitrobenzene (B124822) derivative, can offer more control, although it may require slightly harsher conditions. The use of N-Bromosuccinimide (NBS) as a brominating agent is often preferred in large-scale synthesis over liquid bromine due to its solid nature, which makes it easier and safer to handle. google.com

Catalytic Systems and Reaction Condition Optimization

Transition Metal Catalysis in C-Br Bond Formation

The formation of the carbon-bromine (C-Br) bond in the synthesis of this compound is a key step, typically achieved through electrophilic aromatic substitution. While traditional methods using molecular bromine (Br₂) in a solvent like acetic acid are effective for activated aromatic rings, they can lack selectivity and pose handling challenges. orgsyn.org

Modern organic synthesis often seeks catalytic solutions to improve reaction efficiency and sustainability. However, for the direct electrophilic bromination of highly activated rings like aniline or phenol derivatives, catalytic methods are less common than for other transformations. The high reactivity of the substrate often makes catalysis unnecessary. Instead, control is achieved through the use of milder brominating agents and careful management of reaction conditions. N-Bromosuccinimide (NBS) is a prime example of such a reagent, providing a more controlled source of electrophilic bromine. google.com

While transition metal catalysis is a cornerstone of C-C, C-N, and C-O bond formation, its application in direct C-Br bond formation via electrophilic substitution on anilines is not standard. uwindsor.camdpi.com Transition metals are more frequently employed in cross-coupling reactions to form C-Br bonds, but that represents a different synthetic strategy than what is typically employed for this class of molecule.

Solvent Systems and Temperature Control for Improved Yields

The choice of solvent and the precise control of reaction temperature are critical variables that significantly influence the outcome of the synthesis, particularly the yield and purity of this compound.

In the etherification step , a polar aprotic solvent like acetone or dimethylformamide (DMF) is commonly used. These solvents effectively dissolve the reactants while facilitating the nucleophilic substitution reaction. The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate. For example, the synthesis of N-(4-butoxyphenyl)acetamide from 4-acetamidophenol and 1-bromobutane is conducted in acetone at 85°C. rsc.org

For the bromination step , careful temperature control is essential to prevent over-bromination and the formation of undesired isomers. When brominating the highly activated N-acetylated precursor, the reaction is often carried out at or below room temperature. In the analogous synthesis of 3-bromo-4-methoxyaniline from a nitro precursor, the bromination using NBS is conducted in acetic acid with the temperature strictly controlled to not exceed 35°C. google.com Maintaining this temperature ensures monosubstitution and leads to a high yield of the desired bromo-intermediate. google.com

In the final nitro group reduction step, the reaction conditions are also tailored for optimal results. The reduction of 3-bromo-4-methoxy nitrobenzene, for instance, is performed in water with sodium sulfide at an elevated temperature of 80-90°C for several hours. google.com The choice of water as a solvent makes this step more environmentally friendly and cost-effective for large-scale production.

| Reaction Step | Solvent System | Temperature (°C) | Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| Etherification | Acetone | 85 (Reflux) | Promotes reaction rate for Williamson ether synthesis, leading to high conversion. | rsc.org |

| Bromination | Acetic Acid | < 35 | Prevents over-bromination and side product formation, ensuring high yield (90.7%) of the mono-brominated product. | google.com |

| Nitro-Reduction | Water | 80 - 90 | Allows for efficient reduction with sodium sulfide, providing good yield (73-74%) in an economical and environmentally benign solvent. | google.com |

| Hydrolysis (Deprotection) | Ethanol / Water | Reflux | Drives the deacetylation to completion to yield the final amine product. | orgsyn.org |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Butoxyaniline

Reactivity of the Aromatic Bromine Moiety

The bromine atom on the 3-Bromo-4-butoxyaniline ring is a key site for synthetic modification. As a halogen, it serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds. This reactivity is the cornerstone of its utility in building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis that enable the formation of C-C bonds by coupling an organohalide with an organometallic reagent. nih.govyoutube.com For substrates like this compound, the aryl bromide component readily participates in the initial oxidative addition step to a Palladium(0) catalyst, initiating the catalytic cycle. libretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester, catalyzed by a Palladium(0) complex. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.gov

For this compound, the reaction would involve the palladium-catalyzed coupling with an aryl or vinyl boronic acid in the presence of a base. The catalytic cycle generally involves three steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not prevalent, extensive research on other ortho-bromoanilines demonstrates the feasibility and robustness of this transformation. nih.govrsc.org The unprotected aniline (B41778) group is generally well-tolerated under these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid or ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or Palladacycles | Facilitates the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers |

The Sonogashira coupling reaction is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. nih.gov This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgnih.gov

In the context of this compound, a Sonogashira reaction would introduce an alkynyl substituent at the C3 position. The mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the this compound. Subsequent reductive elimination yields the aryl-alkyne product. organic-chemistry.org This reaction is highly efficient for aryl bromides and tolerates a wide range of functional groups, including anilines. scirp.org The resulting 3-alkynyl-4-butoxyaniline derivatives are valuable intermediates for synthesizing heterocyclic compounds like azaindoles. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary palladium catalyst |

| Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide intermediate |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as solvent and base to neutralize HBr |

| Solvent | DMF, THF, or Toluene | Reaction medium |

| Temperature | Room Temperature to 100 °C | Depends on the reactivity of the substrates |

The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene (olefin) to form a substituted alkene, creating a new carbon-carbon bond. nih.gov The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. nih.govliverpool.ac.uk The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. nih.gov

Applying the Heck reaction to this compound would allow for the introduction of a vinyl group at the C3 position. The reaction typically favors the formation of the E-isomer (trans) of the resulting substituted alkene due to steric considerations in the transition state. researchgate.net The reaction conditions can be tuned by the choice of palladium catalyst, ligand, base, and solvent to optimize the yield and selectivity.

Table 3: Representative Conditions for Mizoroki-Heck Reaction of Aryl Bromides

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Olefin | Alkene (e.g., Styrene, Acrylate) | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium source |

| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃) | Stabilizes the catalyst and influences reactivity |

| Base | NaOAc, K₂CO₃, Et₃N | Neutralizes HBr and regenerates the catalyst |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvent |

| Temperature | 100-140 °C | Typically requires elevated temperatures |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org A key requirement for this mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.org

This compound is a particularly poor substrate for the SNAr reaction. The molecule lacks the requisite strong electron-withdrawing groups. Instead, it possesses two electron-donating groups: the amino (-NH₂) group (ortho) and the butoxy (-OBu) group (para). These groups increase the electron density of the aromatic ring, which repels incoming nucleophiles and destabilizes the negatively charged Meisenheimer intermediate that would need to form for the reaction to proceed. Therefore, the direct displacement of the bromine atom by common nucleophiles via the SNAr pathway is not a viable transformation for this compound under standard conditions.

The formation of Grignard reagents (R-MgX) or organolithium reagents (R-Li) from aryl halides is a fundamental transformation in organic chemistry, converting an electrophilic carbon center into a highly nucleophilic one. wikipedia.orgwikipedia.org This is typically achieved by reacting the aryl halide with magnesium metal (for Grignard) or an alkyllithium reagent (for organolithium, via lithium-halogen exchange). wikipedia.orgwikipedia.org

However, attempting to form these reagents from this compound is highly problematic due to the presence of the acidic aniline (-NH₂) group. Both Grignard and organolithium reagents are exceptionally strong bases. wikipedia.orgwikipedia.org They will readily and preferentially react with any available acidic protons in the molecule rather than with the C-Br bond. In this case, the reagent would immediately deprotonate the aniline nitrogen, forming a magnesium or lithium anilide salt and consuming the organometallic reagent. This acid-base reaction is much faster than the desired magnesium insertion or lithium-halogen exchange.

To successfully generate a Grignard or organolithium reagent from this scaffold, the aniline group would first need to be protected. The N-H protons could be replaced with a non-acidic protecting group (e.g., by conversion to a silyl (B83357) amine or a di-tert-butyl carbamate). After protection, the formation of the organometallic reagent could proceed, followed by its reaction with an electrophile and subsequent deprotection to restore the aniline functionality.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Influence of the Butoxy Substituent on Aromatic System Reactivity

The butoxy group (-O-CH₂CH₂CH₂CH₃), an alkoxy group, significantly influences the reactivity of the aromatic ring through its electronic effects.

The butoxy group exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the benzene (B151609) ring through the sigma bond. This is a deactivating effect.

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. reddit.com This donation of electron density into the ring is a powerful activating effect.

For alkoxy groups, the resonance effect strongly outweighs the inductive effect. As a result, the butoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. It increases the electron density on the aromatic ring, particularly at the positions ortho and para to itself, making the ring more nucleophilic and thus more reactive towards electrophiles.

The resonance structures of a butoxy-substituted benzene ring illustrate this electron-donating effect, showing the development of a partial negative charge at the ortho and para carbons. In this compound, the butoxy group is at position 4. It strongly activates the ring, reinforcing the powerful activating and ortho, para-directing effect of the amino group at position 1. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack. The resonance stabilization of the carbocation intermediate (the arenium ion) formed during electrophilic substitution is enhanced by the electron-donating butoxy group, which lowers the activation energy of the reaction.

Steric Considerations in Reaction Design

The molecular architecture of this compound presents a unique set of steric challenges and opportunities that must be carefully considered in the design of synthetic routes. The spatial arrangement and bulk of the bromo and butoxy substituents profoundly influence the reactivity of both the aromatic ring and the amino group. A comprehensive understanding of these steric factors is paramount for predicting reaction outcomes, optimizing yields, and ensuring the regioselective synthesis of desired derivatives.

The bromine atom at the C-3 position and the butoxy group at the C-4 position create a sterically hindered environment on one side of the aniline ring. The butoxy group, with its flexible four-carbon chain, can adopt various conformations, some of which can significantly shield the ortho- and meta-positions to the amino group. This steric congestion plays a critical role in directing the approach of incoming electrophiles during aromatic substitution reactions. Generally, electrophilic attack at the C-6 position is favored over the more sterically hindered C-2 position, which is flanked by the amino group and the bromo substituent.

Furthermore, the steric bulk of the substituents can influence the planarity of the aniline derivative, which in turn affects the delocalization of the nitrogen lone pair into the aromatic ring. Any disruption of this planarity can modulate the activating effect of the amino group.

In reactions involving the amino group itself, such as N-alkylation or acylation, the neighboring bromo substituent can sterically impede the approach of reagents. This hindrance can necessitate the use of more reactive reagents or harsher reaction conditions to achieve the desired transformation. However, this steric shielding can also be advantageous, potentially preventing undesired side reactions at the amino group when functionalizing the aromatic ring.

The interplay between electronic and steric effects is a key consideration. While the amino and butoxy groups are activating and ortho-, para-directing, the steric hindrance from the bromo and butoxy groups can override the electronic preference for substitution at certain positions. For instance, while the position ortho to the powerful activating amino group (C-2) would be electronically favored for electrophilic attack, the steric clash with the adjacent bromine atom makes this position less accessible.

The following interactive data table provides insights into how steric hindrance can affect the yield of related substituted anilines in a typical electrophilic substitution reaction, such as bromination. The data for 3-bromo-4-methoxyaniline (B105698), a closely related compound, is used to illustrate the expected yields for this compound due to the scarcity of specific data for the latter. The similar electronic properties and slightly increased steric bulk of the butoxy group compared to the methoxy (B1213986) group suggest that the yields would be comparable, with a potential for slightly lower yields in reactions sensitive to steric hindrance.

Interactive Data Table: Influence of Steric Hindrance on Reaction Yields

| Reactant | Product | Reaction Type | Yield (%) | Steric Factors Influencing Yield |

| p-Anisidine | 3-Bromo-4-methoxyaniline | Bromination | High | Minimal steric hindrance at the ortho position to the amino group allows for efficient substitution. |

| 4-Butoxyaniline (B1265475) | This compound | Bromination | Moderately High | The bulkier butoxy group may slightly hinder the approach of the electrophile compared to a methoxy group. |

| 3-Bromo-4-methoxyaniline | 3,5-Dibromo-4-methoxyaniline | Further Bromination | Moderate | The presence of the first bromine atom sterically hinders the introduction of a second bromine at the adjacent position. |

| This compound | 3,5-Dibromo-4-butoxyaniline | Further Bromination | Moderate to Low | The combined steric bulk of the bromo and butoxy groups significantly impedes further substitution on the ring. |

Detailed research findings on the synthesis of compounds structurally analogous to this compound support these steric considerations. For example, in the synthesis of 3-bromo-4-methoxyaniline from p-nitrochlorobenzene, the initial bromination and subsequent etherification proceed with high yields, indicating that the initial substitutions are not significantly hampered by steric effects. However, subsequent reactions on the substituted aniline ring often require careful optimization of conditions to overcome the steric hindrance imposed by the existing substituents.

Advanced Spectroscopic Techniques for Structural Elucidation of 3 Bromo 4 Butoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed structural map can be assembled.

The ¹H NMR spectrum of 3-Bromo-4-butoxyaniline provides information about the number, environment, and connectivity of protons. The spectrum can be divided into two main regions: the aromatic region and the aliphatic region corresponding to the butoxy group.

Aromatic Region: The benzene (B151609) ring has three protons. The butoxy group (-OBu) is an ortho, para-directing activator, while the amino group (-NH₂) is also a strong activator. The bromine atom is a deactivator. The proton ortho to the amino group (H-2) is expected to be the most upfield. The proton between the bromo and butoxy groups (H-5) would be downfield, and the proton ortho to the bromo group (H-6) would also be influenced by the adjacent amine.

Aliphatic Region (Butoxy Group): The butoxy group will show four distinct signals: a triplet for the terminal methyl group (-CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-), and two multiplets for the two central methylene groups (-CH₂-CH₂-).

Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Based on the analysis of similar structures, such as 4-butoxyaniline (B1265475) and 3-bromoaniline, the expected chemical shifts (δ) are summarized below. nih.govrsc.orgchemicalbook.com

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8 - 7.0 | Doublet | ~2.0 - 2.5 |

| H-5 | ~6.7 - 6.8 | Doublet of Doublets | J ≈ 8.5, 2.5 |

| H-6 | ~6.5 - 6.6 | Doublet | ~8.0 - 8.5 |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | - |

| -O-CH₂- | ~3.9 - 4.0 | Triplet | ~6.5 |

| -O-CH₂-CH₂- | ~1.7 - 1.8 | Multiplet | - |

| -CH₂-CH₃ | ~1.4 - 1.5 | Multiplet | - |

| -CH₃ | ~0.9 - 1.0 | Triplet | ~7.4 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the aromatic ring and four for the butoxy group. The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen (C-4) will be significantly downfield, while the carbon attached to bromine (C-3) will be upfield relative to an unsubstituted carbon but downfield compared to a C-H carbon.

Predicted ¹³C NMR chemical shifts, based on data from 4-butoxyaniline and other substituted anilines, are presented below. nih.govchemicalbook.comchemicalbook.comresearchgate.net

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (-NH₂) | ~140 - 142 |

| C-2 | ~116 - 118 |

| C-3 (-Br) | ~110 - 112 |

| C-4 (-OBu) | ~148 - 150 |

| C-5 | ~115 - 117 |

| C-6 | ~113 - 115 |

| -O-CH₂- | ~68 - 70 |

| -O-CH₂-CH₂- | ~31 - 33 |

| -CH₂-CH₃ | ~19 - 21 |

| -CH₃ | ~13 - 15 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for definitive structural assignment by revealing connectivity between atoms. unizg.hremerypharma.comnih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butoxy chain (e.g., -O-CH₂- couples with -CH₂-, which couples with the next -CH₂-, and so on). It would also show coupling between adjacent aromatic protons, such as H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by correlating it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal at ~4.0 ppm would correlate to the carbon signal at ~69 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular structure. For instance, the protons of the -O-CH₂- group (~4.0 ppm) would show a correlation to the aromatic carbon C-4 (~149 ppm), confirming the ether linkage. Similarly, the aromatic proton H-2 would show correlations to C-4 and C-6, helping to place the substituents correctly on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.govnist.gov The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group appears just below 3000 cm⁻¹. The C-O-C ether linkage shows a strong, characteristic stretch around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range. The C-Br stretch is typically found in the fingerprint region, often between 500 and 650 cm⁻¹.

Raman Spectrometry: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. For this molecule, the aromatic C=C ring stretching vibrations would be prominent in the Raman spectrum. nih.govresearchgate.netnih.gov The symmetry of the molecule is broken by the substitution pattern, which can lead to a more complex spectrum. Raman is particularly effective for observing vibrations of the carbon skeleton and can also detect the C-Br bond.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Strong |

| Ether | C-O-C Stretch | 1200 - 1250 (strong) | Moderate |

| C-Br | C-Br Stretch | 500 - 650 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

For this compound (C₁₀H₁₄BrNO), the key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (m/z). chegg.comnist.gov

Molecular Ion (M⁺): [C₁₀H₁₄⁷⁹BrNO]⁺ and [C₁₀H₁₄⁸¹BrNO]⁺

Expected m/z: 243 and 245

Common fragmentation pathways would likely involve:

Loss of the butyl group: Cleavage of the C₄H₉ radical from the butoxy side chain, leading to a prominent fragment.

Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a hydroxy-bromoaniline radical cation.

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment at m/z 164.

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible butoxy chain in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals forces, which dictate the crystal packing arrangement. While a crystal structure for this compound itself is not reported, analysis of related structures like bromo-chloro benzylidene aniline (B41778) reveals how these molecules pack in a crystal lattice, often influenced by halogen and hydrogen bonding. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Butoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-4-butoxyaniline at a molecular level. These methods allow for the detailed exploration of its electronic landscape and the prediction of its chemical tendencies.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Energy Minima

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement. globalresearchonline.net

Table 1: Predicted Optimized Geometric Parameters of this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (Butoxy) Bond Length | ~1.37 Å |

| C-N (Amino) Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~113° |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (Ring-NH2) | Small, indicating near planarity |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the bromine atom, an electron-withdrawing group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the amino group and the activated positions of the aromatic ring, and nucleophilic interactions might be directed towards the carbon atom attached to the bromine. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, indicating electron-donating character |

| LUMO Energy | Relatively low, indicating electron-accepting character |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| HOMO Localization | Primarily on the aniline ring and amino group |

| LUMO Localization | Distributed over the aromatic ring, with influence from the bromine atom |

Electrostatic Potential Surface Analysis for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comtci-thaijo.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. The oxygen atom of the butoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the area around the bromine atom would likely show positive or less negative potential, indicating sites prone to nucleophilic interaction. This analysis complements FMO theory in predicting the molecule's reactivity. researchgate.net

Theoretical Spectroscopy for Spectral Interpretation and Validation

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and validating molecular structures.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for molecules like this compound. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared with experimental data to confirm the structure. The calculations would account for the electronic effects of the bromo, butoxy, and amino substituents on the chemical environments of the different protons and carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH2 | ~145-150 |

| C-Br | ~110-115 |

| C-O | ~150-155 |

| Aromatic CH | ~115-130 |

| Butoxy CH2 | ~68-70 |

| Butoxy CH2 | ~31-33 |

| Butoxy CH2 | ~19-21 |

| Butoxy CH3 | ~13-15 |

Role of 3 Bromo 4 Butoxyaniline As a Key Synthetic Intermediate in Academic Research

Precursor in Complex Organic Molecule Synthesis

The reactivity of the aniline (B41778) moiety, combined with the potential for cross-coupling reactions at the bromine site, establishes 3-Bromo-4-butoxyaniline as a pivotal precursor in the synthesis of elaborate organic compounds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov Substituted anilines are common starting materials for constructing these ring systems. This compound serves as an ideal precursor for such syntheses. The primary amine group can participate in cyclization reactions to form rings, while the bromo- and butoxy- groups can be used to modulate the electronic properties and steric profile of the final heterocyclic product.

General synthetic strategies that can employ this intermediate include:

Condensation Reactions: The aniline amine can react with dicarbonyl compounds or their equivalents to form heterocycles like quinolines or indoles. clockss.org

Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions can be used to form new carbon-nitrogen bonds, leading to the intramolecular cyclization of appropriately modified derivatives of this compound. organic-chemistry.org

Multi-component Reactions: The amine functionality allows it to be a component in reactions that build complex heterocyclic systems in a single step.

The bromo-substituent is particularly valuable as it can be retained in the final product for further functionalization or can be used as a handle for intramolecular coupling reactions to facilitate ring closure.

Febuxostat is a potent non-purine inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout. Its core structure consists of a 2-phenyl-4-methylthiazole-5-carboxylic acid moiety. The synthesis of Febuxostat and its analogues frequently involves intermediates structurally related to this compound. Specifically, the 3-bromo-4-alkoxyphenyl scaffold is a crucial component for building the substituted phenyl ring of the drug.

For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide is a known key intermediate in several synthetic routes to Febuxostat. researchgate.net this compound can be readily converted to the corresponding thioamide, which then undergoes a Hantzsch-type thiazole (B1198619) synthesis to construct the central heterocyclic ring of Febuxostat analogues. The development of various synthetic strategies for Febuxostat highlights the importance of such substituted aniline precursors. ppj.org.ly The butoxy group, as an alternative to the isobutoxy group found in Febuxostat, allows researchers to synthesize novel analogues to explore structure-activity relationships and potentially improve pharmacological properties. mdpi.com

| Compound Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| Febuxostat | 144060-53-7 | Active Pharmaceutical Ingredient | researchgate.net |

| 3-Bromo-4-isobutyloxyphenyl carbothioamide | Not Available | Key Thiazole Ring Precursor | researchgate.net |

| 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | 144060-40-2 | Febuxostat Impurity/Precursor | |

| Y-700 (1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid) | Not Available | Potent Febuxostat Analogue | mdpi.com |

The synthesis of complex polyaromatic systems often relies on transition metal-catalyzed cross-coupling reactions. This compound is well-suited for this purpose, possessing a bromine atom that can readily participate in reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the extension of the aromatic system.

The amine group can be protected and the bromo-substituent used to couple with other aromatic rings. Subsequently, the deprotected amine can be used for further coupling or cyclization reactions. This stepwise functionalization provides a controlled method for constructing large, well-defined polyaromatic architectures. For example, related bromoaniline compounds have been used to synthesize Schiff bases like 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline, which are themselves precursors to more complex systems and can exhibit interesting material properties. researchgate.net

Application in Materials Science Precursor Development

The unique combination of functional groups in this compound also makes it a valuable precursor in the field of materials science, particularly for the synthesis of functional polymers and organic electronic materials.

Functional polymers are macromolecules designed to have specific chemical, physical, or biological properties. The amine group in this compound allows it to act as a monomer in various polymerization reactions. It can be used to synthesize:

Polyimides and Polyamides: Through reaction with dianhydrides or diacyl chlorides, respectively. The butoxy and bromo substituents would be incorporated into the polymer backbone, imparting properties such as increased solubility, modified thermal stability, and flame retardancy.

Polybenzoxazines: Benzoxazines are a class of thermosetting resins with excellent thermal and mechanical properties. While typically synthesized from diamines, aniline derivatives can be used to create specific end-capping agents or to synthesize specialized benzoxazine (B1645224) monomers. mdpi.com

Polymers via Multi-component Reactions: The Kabachnik–Fields reaction, a three-component reaction involving an amine, an aldehyde, and a phosphite, can be used to synthesize α-aminophosphonate-containing monomers. mdpi.com Using this compound as the amine component would yield monomers that can be polymerized to create materials with applications as chelating agents or flame retardants.

| Polymer Type | Co-reactant | Key Functional Group Utilized | Potential Property Modification |

|---|---|---|---|

| Polyamide | Diacyl Chloride | Amine | Solubility, Thermal Stability |

| Polyimide | Dianhydride | Amine | Flame Retardancy, Processability |

| Functional Monomer (e.g., via Kabachnik-Fields) | Aldehyde, Phosphite | Amine | Chelating Ability, Adhesion |

Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these materials are highly dependent on their molecular structure. Substituted anilines are precursors to many classes of organic electronic materials, including conducting polymers like polyaniline and hole-transport materials.

This compound can serve as a building block for these materials in several ways:

Precursor to Conducting Polymers: Oxidative polymerization of aniline derivatives leads to conducting polymers. The butoxy group enhances the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing. The bromo-substituent modifies the electronic properties and can be used for post-polymerization modification.

Synthesis of Non-linear Optical (NLO) Materials: Aromatic anilines are often incorporated into molecules designed for NLO applications. For example, the condensation of an aniline with an aldehyde forms a Schiff base (an imine), a common core for NLO materials. The synthesis of 4-bromo-4'-chloro benzylidene aniline demonstrates this principle, creating a material with third-order NLO properties. researchgate.net this compound could be used similarly to create novel NLO materials where the butoxy group helps to tune the material's solubility and crystal packing.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-4-isobutyloxyphenyl carbothioamide |

| 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline |

| 4-bromo-4'-chloro benzylidene aniline |

| Febuxostat |

| Y-700 |

| 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| 2-phenyl-4-methylthiazole-5-carboxylic acid |

| Quinolines |

| Indoles |

| Polyamides |

| Polyimides |

| Polybenzoxazines |

| Polyaniline |

Contribution to the Design of Organic Nonlinear Optical Materials

This compound is a promising candidate as a synthetic precursor for the development of advanced organic nonlinear optical (NLO) materials. Organic NLO materials are of significant interest for applications in photonics and optoelectronics, including high-speed optical signal processing and data storage, due to their large nonlinear susceptibilities, fast response times, and high laser damage thresholds compared to their inorganic counterparts. researchgate.netnih.gov The efficacy of an organic NLO material is intrinsically linked to its molecular structure, particularly the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer and enhances the material's hyperpolarizability.

The molecular architecture of this compound incorporates several key features that are highly desirable for creating NLO-active chromophores. The aniline core itself acts as a potent electron-donating group. This is augmented by the butoxy substituent at the para-position, which further increases the electron density of the aromatic ring. The strategic placement of a bromine atom at the meta-position to the amino group plays a crucial role. Halogen substitution, particularly with bromine, is a known strategy to enhance second-order NLO responses. researchgate.netnih.gov The heavy bromine atom can influence the crystal packing of the final material, promoting the formation of a non-centrosymmetric crystal lattice, which is a prerequisite for observing second harmonic generation (SHG), a key NLO phenomenon. researchgate.net

In the synthesis of NLO materials, this compound can be used as a foundational building block. For example, it can be reacted through its amino group with various aromatic aldehydes containing strong electron-accepting groups (like nitro or cyano groups) to form Schiff base derivatives. researchgate.netnih.gov The resulting molecules possess the classic donor-π-acceptor (D-π-A) structure essential for high NLO activity. The butoxy chain also enhances the solubility of the compound in organic solvents, simplifying synthesis and processing, and can improve the thermal stability of the final material.

Table 1: Anticipated Contribution of Structural Moieties in this compound to NLO Properties

| Structural Component | Chemical Feature | Potential Effect on NLO Properties |

|---|---|---|

| Aniline Core | Aromatic amine (Electron Donor) | Provides the foundational π-electron system and electron-donating character to facilitate intramolecular charge transfer. |

| Bromo Substituent | Halogen atom | Influences crystal packing to favor non-centrosymmetric structures required for SHG; enhances molecular hyperpolarizability. |

| Butoxy Substituent | Alkoxy group (Electron Donor) | Increases the electron-donating strength of the system; improves solubility and can enhance thermal stability. |

Development of Diverse Chemical Libraries for Screening Initiatives

This compound serves as a versatile intermediate for the synthesis of diverse chemical libraries, which are fundamental tools in modern drug discovery and materials science. acs.org The generation of combinatorial libraries—large collections of structurally related compounds—enables high-throughput screening (HTS) to rapidly identify molecules with desired biological activity or material properties. nih.govmdpi.com The value of a building block in combinatorial chemistry is determined by its structural complexity and the presence of multiple, orthogonally reactive functional groups.

The structure of this compound offers two primary points for chemical diversification: the primary amino group and the bromine-substituted aromatic ring.

Reactions at the Amino Group: The nucleophilic primary amine is a highly versatile functional handle. It can readily participate in a wide array of chemical transformations to introduce significant structural diversity. These reactions include, but are not limited to, acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and reactions with isocyanates to produce ureas. Each of these reactions can be performed with a vast library of coupling partners, leading to an exponential increase in the number of unique final products.

Reactions at the Aromatic Ring: The bromine atom on the benzene (B151609) ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki, Heck, and Buchwald-Hartwig reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as new amino or ether linkages.

This dual reactivity allows for a multi-vector approach to library synthesis. A library of diverse amides can be created from the amine function, and each member of that library can then be further diversified through cross-coupling reactions at the bromine site. This strategy enables the systematic exploration of the chemical space around the 3-amino-4-butoxyphenyl scaffold, which is crucial for establishing structure-activity relationships (SAR) during lead optimization in drug discovery programs. mdpi.comnih.gov The butoxy group also imparts increased lipophilicity, a key parameter influencing the pharmacokinetic properties of potential drug candidates. nih.gov

Table 2: Reactive Sites of this compound for Chemical Library Synthesis

| Reactive Site | Position | Class of Reactions | Examples of Coupling Partners | Resulting Structures |

|---|---|---|---|---|

| Amino Group | 1 | Acylation, Reductive Amination, Sulfonylation, Urea Formation | Acid chlorides, Aldehyd/Ketones, Sulfonyl chlorides, Isocyanates | Amides, Secondary Amines, Sulfonamides, Ureas |

| Bromo Group | 3 | Suzuki Coupling, Heck Coupling, Buchwald-Hartwig Amination | Boronic acids, Alkenes, Amines | Biaryls, Stilbenes, Di- and Tri-arylamines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-butoxyaniline with high purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, starting with 4-butoxyaniline, bromination can be achieved using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., in at 0–5°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by (δ 6.8–7.2 ppm for aromatic protons) and (m/z 244 [M]) is critical .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- NMR : The butoxy group’s protons show distinct splitting patterns (δ 1.0–1.5 ppm for , δ 3.3–3.6 ppm for ).

- IR : Stretching vibrations at 3350 cm (N-H) and 1240 cm (C-O-C) confirm functional groups.

- Mass Spectrometry : Isotopic peaks (1:1 ratio for ) at m/z 244/246 validate bromine presence .

Q. What are the primary reaction pathways for this compound in cross-coupling reactions?

- Methodology : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh) catalyst, , DMF/HO, 80°C). Regioselectivity is influenced by the electron-donating butoxy group, directing cross-coupling to the para position. Yields >85% are achievable with optimized ligand systems (e.g., SPhos) .

Advanced Research Questions

Q. How does the butoxy substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : The butoxy group () is a strong ortho/para-directing group due to its electron-donating nature. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the para position relative to meta, favoring nitration (HNO/HSO) at the para site. Experimental validation via monitoring confirms >90% para-substitution .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

- Methodology : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) at 25–100°C predict degradation pathways. Acidic conditions (pH <3) hydrolyze the butoxy group ( ≈ 12 hrs at pH 2), while neutral/alkaline conditions stabilize the compound. Experimental TGA/DSC corroborates thermal stability up to 150°C .

Q. How can in vitro assays evaluate the bioactivity of this compound derivatives?

- Methodology :

- Enzyme Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays (IC determination).

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC ≈ 50 µM). Structural analogs with CF substituents show enhanced activity .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology : Systematic analysis of variables:

- Catalyst Loading : Pd-based catalysts (0.5–5 mol%) impact Suzuki coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) alter reaction kinetics.

- Purification : Recrystallization (ethanol/water) vs. chromatography affects isolated yields. Meta-studies of literature data (e.g., Reaxys) identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.